molecular formula C18H26N2O2 B2899000 3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide CAS No. 2224357-17-7

3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide

Cat. No.: B2899000
CAS No.: 2224357-17-7
M. Wt: 302.418
InChI Key: OSAWKWJASHFFNE-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide is an organic compound characterized by the presence of tert-butyl groups, a cyanomethyl group, a hydroxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butyl groups:

    Cyanomethylation: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides.

    Hydroxylation: The hydroxy group is typically introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Amidation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to redox balance and inflammatory response, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide is unique due to the presence of both cyanomethyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

3,5-ditert-butyl-N-(cyanomethyl)-4-hydroxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)13-10-12(16(22)20(7)9-8-19)11-14(15(13)21)18(4,5)6/h10-11,21H,9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAWKWJASHFFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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